Mannosyl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mannosyl phosphate is a phosphorylated sugar derivative that plays a crucial role in various biological processes, particularly in glycosylation pathways. It is involved in the synthesis of glycoproteins and glycolipids, which are essential for cell membrane integrity and function. This compound acts as a donor of mannose residues in the formation of complex carbohydrates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mannosyl phosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of polyphosphate-dependent mannose kinase, which catalyzes the phosphorylation of mannose to produce mannose-6-phosphate . This method is cost-effective and environmentally friendly, as it uses polyphosphate instead of adenosine triphosphate.

Industrial Production Methods: Industrial production of this compound often involves the fermentation of genetically engineered microorganisms, such as Saccharomyces cerevisiae. These microorganisms are engineered to overexpress the enzymes required for the synthesis of this compound from guanosine diphosphate mannose and 3-phosphoglycerate . The fermentation process is optimized to maximize yield and productivity.

Analyse Chemischer Reaktionen

Types of Reactions: Mannosyl phosphate undergoes various chemical reactions, including:

Phosphorylation: this compound can be phosphorylated to form higher phosphorylated derivatives, which are involved in more complex biochemical pathways.

Common Reagents and Conditions:

Guanosine diphosphate mannose: Used as a substrate in glycosylation reactions.

Polyphosphate: Used as a phosphate donor in the enzymatic synthesis of this compound.

Major Products Formed:

Glycoproteins: Formed through the transfer of mannose residues to proteins.

Glycolipids: Formed through the transfer of mannose residues to lipids.

Wissenschaftliche Forschungsanwendungen

Mannosyl phosphate has a wide range of applications in scientific research, including:

Wirkmechanismus

Mannosyl phosphate exerts its effects primarily through its role as a mannose donor in glycosylation reactions. It interacts with glycosyltransferases, which transfer the mannose residue from this compound to acceptor molecules such as proteins and lipids . This process is essential for the proper folding and function of glycoproteins and glycolipids, which are involved in various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Mannosylglycerate: Another phosphorylated sugar derivative involved in osmoadaptation in microorganisms.

Dolichyl phosphate mannose: A lipid-linked sugar involved in protein glycosylation in the endoplasmic reticulum.

Uniqueness: Mannosyl phosphate is unique in its role as a mannose donor in glycosylation reactions, which is essential for the synthesis of glycoproteins and glycolipids. Unlike mannosylglycerate, which is primarily involved in stress response, this compound is directly involved in the biosynthesis of essential cellular components .

Eigenschaften

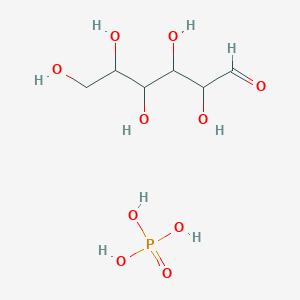

Molekularformel |

C6H15O10P |

|---|---|

Molekulargewicht |

278.15 g/mol |

IUPAC-Name |

2,3,4,5,6-pentahydroxyhexanal;phosphoric acid |

InChI |

InChI=1S/C6H12O6.H3O4P/c7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h1,3-6,8-12H,2H2;(H3,1,2,3,4) |

InChI-Schlüssel |

NDVRKEKNSBMTAX-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.OP(=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;3-amino-2-[4-[N-[(6R,7S)-2-carboxy-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-C-oxidocarbonimidoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B10774576.png)

![[3H]Dpcpx](/img/structure/B10774584.png)

![2-[1-(3,4-dichlorophenyl)sulfonyl-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]acetamide](/img/structure/B10774593.png)

![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylic acid](/img/structure/B10774605.png)

![13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)

![N-[(1R)-1-(N'-cyano-N,N'-dimethylhydrazinecarbonyl)-2-(2-methylpropanesulfonyl)ethyl]benzamide](/img/structure/B10774663.png)

![(3S)-N-hydroxy-4-{4-[(4-hydroxybut-2-yn-1-yl)oxy]benzenesulfonyl}-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B10774667.png)